molecular formula C6H11N3O B13272860 3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL

3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL

Cat. No.: B13272860
M. Wt: 141.17 g/mol
InChI Key: WQEZZHOQJXLHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 1-methyl-1H-1,2,4-triazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The triazole ring is known to interact with metal ions and proteins, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-OL: Similar structure but with a different substitution pattern on the triazole ring.

    3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains an amino group instead of a hydroxyl group.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a benzoic acid moiety instead of a propanol side chain.

Uniqueness

3-(1-Methyl-1H-1,2,4-triazol-5-YL)propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)propan-1-ol

InChI

InChI=1S/C6H11N3O/c1-9-6(3-2-4-10)7-5-8-9/h5,10H,2-4H2,1H3

InChI Key

WQEZZHOQJXLHCB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.